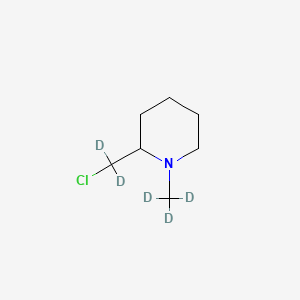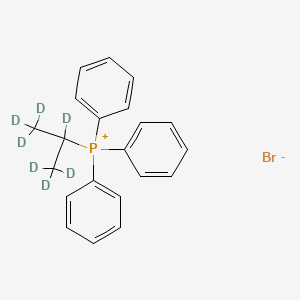![molecular formula C22H31FN2O9 B13828628 (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate CAS No. 177255-04-8](/img/structure/B13828628.png)
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate is a complex chemical entity with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a chromene core, a fluorine atom, and a di(cyclobutyl)amino group. The presence of the dihydroxybutanedioic acid and hydrate components further adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromene core, followed by the introduction of the fluorine atom and the di(cyclobutyl)amino group. The final steps involve the addition of the carboxamide group and the incorporation of the dihydroxybutanedioic acid and hydrate components.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The presence of the chromene core and the dihydroxybutanedioic acid makes it susceptible to oxidation reactions.
Reduction: The carboxamide group can be reduced under appropriate conditions.
Substitution: The fluorine atom and the di(cyclobutyl)amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core could yield a quinone derivative, while reduction of the carboxamide group could produce an amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving chromene derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the di(cyclobutyl)amino group are likely to play key roles in its binding to these targets, while the chromene core may be involved in the overall reactivity and stability of the compound. The exact pathways and molecular targets would require further investigation to elucidate.
相似化合物的比较
Similar Compounds
Similar compounds include other chromene derivatives, fluorinated amines, and carboxamides. Examples include:
- (3R)-3-[di(cyclopropyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
- (3R)-3-[di(cyclohexyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
属性
CAS 编号 |
177255-04-8 |
|---|---|
分子式 |
C22H31FN2O9 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C18H23FN2O2.C4H6O6.H2O/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;5-1(3(7)8)2(6)4(9)10;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1-2,5-6H,(H,7,8)(H,9,10);1H2/t13-;1-,2-;/m11./s1 |
InChI 键 |
SXEISWHTZJLVAT-HFEQJIKBSA-N |
手性 SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
规范 SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)








![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)

